2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene typically involves the reaction of 4-fluoro-1-methylbenzene with chloro(difluoro)methane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of 2-[Chloro(difluoro)methoxy]-4-fluorobenzoic acid.
Reduction Reactions: Formation of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methylbenzene.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorodifluoromethoxy)aniline: Similar structure but with an amino group instead of a methyl group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of a fluoro group
Uniqueness
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene is unique due to the presence of both chloro(difluoro)methoxy and fluoro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-4-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-2-3-6(10)4-7(5)13-8(9,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKAVBRBEZVDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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